molecular formula C23H17BrClN5 B2382853 3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-72-6

3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2382853
CAS No.: 866870-72-6
M. Wt: 478.78
InChI Key: CTEUVOFEIAJLBV-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of triazoloquinazolines, which have been identified as promising candidates for the development of drugs targeting various diseases.

Scientific Research Applications

H1-Antihistaminic Activity

Triazoloquinazolinone derivatives, including compounds structurally similar to 3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine, have been explored for their potential H1-antihistaminic activity. These compounds have demonstrated significant protection against histamine-induced bronchospasm in animal models, comparable to standard antihistamines like chlorpheniramine maleate. The most active compounds in this class offered high protection with minimal sedation, indicating their potential as new H1-antihistaminic agents (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).

Adenosine Receptor Antagonism

Another significant application of triazoloquinazoline derivatives involves their role as potent adenosine receptor antagonists. These compounds have been designed to target various adenosine receptors selectively, leading to discoveries of both multitarget and selective antagonists. This research holds promise in developing new therapeutic agents targeting adenosine receptors, which play a crucial role in various physiological processes (Burbiel et al., 2016).

Antimicrobial and Nematicidal Properties

Triazoloquinazolinone compounds have been investigated for their antimicrobial and nematicidal activities. Research indicates that certain derivatives exhibit significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Additionally, some of these compounds have demonstrated nematicidal properties, suggesting their potential application in agricultural pest management (Reddy et al., 2016).

Anticancer Activity

Research into triazoloquinazoline derivatives has also extended into the field of oncology, with several compounds showing promising anticancer activity. For instance, urea derivatives of triazoloquinazoline have been evaluated for their effectiveness against human neuroblastoma and colon carcinoma cell lines, displaying significant cytotoxicity. This suggests the potential of these compounds as novel agents in cancer therapy (Reddy et al., 2015).

Antidepressant and Antiproliferative Properties

Additionally, some triazoloquinazoline derivatives have been tested for their antidepressant properties, particularly their potential as rapid-onset antidepressants. These compounds have shown affinity for adenosine receptors, which could be linked to their antidepressant effects. Furthermore, their antiproliferative effects on various human tumor cell lines highlight their potential in cancer treatment (Sarges et al., 1990).

Properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN5/c24-17-5-3-4-16(14-17)21-23-27-22(26-13-12-15-8-10-18(25)11-9-15)19-6-1-2-7-20(19)30(23)29-28-21/h1-11,14H,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUVOFEIAJLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Br)NCCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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